molecular formula C21H26INO4 B14176178 3,4-Dihydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium iodide CAS No. 3947-79-3

3,4-Dihydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium iodide

Cat. No.: B14176178
CAS No.: 3947-79-3
M. Wt: 483.3 g/mol
InChI Key: NVQXCYSLJOYHMH-UHFFFAOYSA-M
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Description

3,4-Dihydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium iodide is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by its complex structure, which includes methoxy groups and a veratryl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3,4-Dihydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium iodide can be achieved through several synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing the tetrahydroisoquinoline core . This method typically involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions to form the isoquinoline structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

3,4-Dihydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For example, oxidation of the compound can lead to the formation of quinolinium derivatives, while reduction can yield tetrahydroisoquinoline derivatives . Substitution reactions often involve the replacement of methoxy groups with other functional groups, leading to a variety of products with different properties.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities . Additionally, it is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium iodide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the body, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

When compared to similar compounds, 3,4-Dihydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium iodide stands out due to its unique structural features and diverse range of applications. Similar compounds include 6,7-Dimethoxy-2-methyl-3,4-dihydro-1(2H)-isoquinolinone and 6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl derivatives . These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

CAS No.

3947-79-3

Molecular Formula

C21H26INO4

Molecular Weight

483.3 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium;iodide

InChI

InChI=1S/C21H26NO4.HI/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3;/h6-7,11-13H,8-10H2,1-5H3;1H/q+1;/p-1

InChI Key

NVQXCYSLJOYHMH-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(C2=CC(=C(C=C2CC1)OC)OC)CC3=CC(=C(C=C3)OC)OC.[I-]

Origin of Product

United States

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